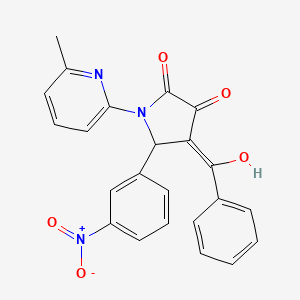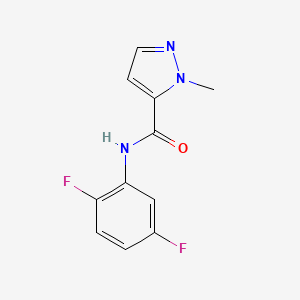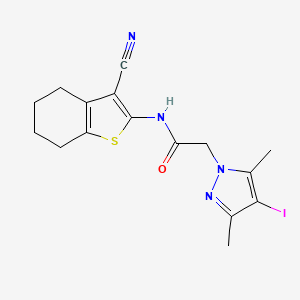![molecular formula C11H8F3N5S B11063175 4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline](/img/structure/B11063175.png)
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: is a mouthful, but its structure holds promise. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: the triazole and thiadiazine rings. These hybrid structures offer diverse pharmacological activities and are essential in drug design and development .
Preparation Methods
Synthetic Routes::
- One-pot catalyst-free procedures at room temperature have been employed for the synthesis of this compound. For example, dibenzoylacetylene reacts with appropriate reagents to yield the desired product .
- Other synthetic methods involve coupling reactions and functional group transformations.
- While industrial-scale production details are scarce, research laboratories explore efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
- Common reagents include strong acids, bases, and transition metal catalysts.
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: participates in various reactions, including oxidation, reduction, and substitution.
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction can yield the corresponding aniline derivatives.
- Substitution reactions may introduce various functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for novel molecules.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Synthesis of specialized materials.
Mechanism of Action
- The precise mechanism remains an active area of research.
- Molecular targets and pathways involve specific interactions with cellular components.
Comparison with Similar Compounds
- Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: stands out due to its unique fusion of triazole and thiadiazine rings.
Properties
Molecular Formula |
C11H8F3N5S |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)9-16-17-10-19(9)18-8(5-20-10)6-1-3-7(15)4-2-6/h1-4H,5,15H2 |
InChI Key |
YWXKCUOLURHZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063094.png)
![1-(3-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11063097.png)
![1-benzyl-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11063104.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one](/img/structure/B11063117.png)
![N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11063120.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)




![4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11063166.png)

![4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11063183.png)
